
3,5-Dichloro-2-fluoropyridine CAS number 823-
56-3

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973 Get Quote

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3): Synthesis,

Reactivity, and Applications

Introduction
3,5-Dichloro-2-fluoropyridine, registered under CAS number 823-56-3, is a highly

functionalized heterocyclic compound of significant interest to the pharmaceutical,

agrochemical, and materials science sectors.[1][2] Its strategic arrangement of halogen atoms

—a reactive fluorine at the 2-position and two chlorine atoms at the 3- and 5-positions—creates

a versatile chemical intermediate.[3][4] The electron-withdrawing nature of the nitrogen atom

and the halogen substituents renders the pyridine ring electron-deficient, making it an excellent

substrate for a variety of chemical transformations.

This guide provides an in-depth analysis of 3,5-dichloro-2-fluoropyridine, intended for

researchers, chemists, and drug development professionals. It covers its synthesis, core

reactivity principles, detailed experimental protocols for its use, and its role as a building block

for complex, biologically active molecules. The unique reactivity imparted by the C2-fluorine

substituent is a central theme, enabling selective functionalization that is crucial in modern

medicinal chemistry.[4][5]

Physicochemical and Safety Data
A comprehensive understanding of a compound's physical properties and safety profile is

paramount for its effective and safe use in a laboratory setting.
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Physical Properties
3,5-Dichloro-2-fluoropyridine is typically an off-white to pale yellow crystalline solid at room

temperature.[1][6] Its key physicochemical properties are summarized in the table below.

Property Value Source(s)

CAS Number 823-56-3 [1]

Molecular Formula C₅H₂Cl₂FN [1][7]

Molecular Weight 165.98 g/mol [1][7]

Appearance
Off-white to yellow

solid/powder
[1][6]

Melting Point 41-43 °C [6]

Boiling Point
234.8 °C at 760 mmHg

(Predicted)
[6]

Purity
≥ 98.0% (GC) is commercially

available
[8][9]

InChIKey
FHQWUIZMJXPGRG-

UHFFFAOYSA-N
[10]

Safety and Handling
This chemical is classified as hazardous and requires careful handling in a controlled

laboratory environment.[11] It is categorized as an acute toxin (oral, dermal, inhalation) and

causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

General Handling Precautions:

Work in a well-ventilated area or under a chemical fume hood.[13]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.[11][12]

Avoid breathing dust, fumes, or vapors.[13]
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Wash hands thoroughly after handling.[11]

Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]

Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid

chlorides.[11][12]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the

supplier.[11][13]

Synthesis and Mechanism
The most common and industrially relevant method for synthesizing fluorinated pyridines from

their chlorinated precursors is through a halogen exchange (Halex) reaction. This process

typically involves treating a polychlorinated pyridine with a fluoride salt at elevated

temperatures.

A plausible and efficient route to 3,5-dichloro-2-fluoropyridine is the selective

monofluorination of 2,3,5-trichloropyridine.[14] The chlorine atom at the C2 position is the most

activated towards nucleophilic substitution due to the adjacent electron-withdrawing nitrogen

atom, allowing for regioselective exchange.[15]

2,3,5-Trichloropyridine

3,5-Dichloro-2-fluoropyridine

Halogen Exchange (Halex)

Potassium Fluoride (KF) Phase Transfer Catalyst
(e.g., Tetrabutylphosphonium Bromide)

Solvent
(e.g., NMP) Heat (180-190°C)

Click to download full resolution via product page

Synthetic pathway for 3,5-Dichloro-2-fluoropyridine.
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Detailed Experimental Protocol: Synthesis from 2,3,5-
Trichloropyridine
This protocol is adapted from established principles for Halex reactions on chloropyridines.[14]

Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.2 equivalents)

and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

Azeotropic Drying: If necessary, remove residual water by azeotropic distillation with a

solvent like toluene before adding the primary solvent. For this reaction, ensure the KF is

thoroughly dried beforehand (e.g., vacuum-drying at 140°C for 12 hours).[14]

Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylphosphonium bromide

(0.02-0.05 equivalents), to the slurry.[14]

Reactant Addition: Add 2,3,5-trichloropyridine (1.0 equivalent) to the mixture.

Reaction: Heat the reaction mixture to 180–190°C under a nitrogen atmosphere with

vigorous stirring.[14] The selective monofluorination at the C2 position is favored at this

temperature.

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer

Chromatography (TLC) to observe the consumption of the starting material and the formation

of the mono-fluorinated product.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by vacuum distillation or column chromatography on silica gel to yield pure 3,5-dichloro-2-
fluoropyridine.

Chemical Reactivity and Strategic Applications
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The synthetic utility of 3,5-dichloro-2-fluoropyridine stems from the differential reactivity of its

halogen substituents.

Core Principle: Nucleophilic Aromatic Substitution
(SNAr)
The C-F bond at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr)

due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[3][4] This makes the

fluorine atom an excellent leaving group. In contrast, the chlorine atoms at the 3- and 5-

positions are significantly less reactive towards nucleophiles. This reactivity difference allows

for highly selective functionalization at the C2 position. The reaction of 2-fluoropyridine with

sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring

the enhanced reactivity of the C-F bond in this context.[3][4]

General mechanism for SNAr at the C2 position.

This selective reactivity makes 3,5-dichloro-2-fluoropyridine a valuable precursor for

introducing a wide range of functionalities (amines, alcohols, thiols) at the 2-position, which is a

common feature in many biologically active molecules.[5]

Application in Bioactive Scaffolds: Synthesis of a
Roflumilast Analogue
Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive

pulmonary disease (COPD). Its synthesis involves the formation of an amide bond between 4-

amino-3,5-dichloropyridine and an activated benzoic acid derivative.[5][7][16] The following

protocol demonstrates how 3,5-dichloro-2-fluoropyridine could be used in a similar SNAr

reaction to create novel analogues, a common strategy in medicinal chemistry to explore

structure-activity relationships.

Detailed Protocol: SNAr Amination
This protocol describes a representative amination reaction at the C2 position.

Reactant Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon),

dissolve 3,5-dichloro-2-fluoropyridine (1.0 equivalent) in a suitable polar aprotic solvent

like Dimethylformamide (DMF) or Tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as potassium tert-butoxide (KOtBu) or

sodium hydride (NaH) (1.1 equivalents), to the solution at a controlled temperature (e.g., 0-

25°C).

Nucleophile Addition: Slowly add the desired amine nucleophile (e.g., 4-amino-piperidine, 1.0

equivalent) to the reaction mixture.

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 20-40°C)

until the starting material is consumed, as monitored by TLC or LC-MS.

Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous

solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be

purified by flash column chromatography to yield the desired 2-amino-3,5-dichloropyridine

derivative.

Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3,5-dichloro-2-
fluoropyridine.
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Technique Expected Characteristics

¹H NMR

Two signals in the aromatic region, each a

doublet of doublets, corresponding to the

protons at the C4 and C6 positions. The proton

at C6 will likely be downfield due to its proximity

to the nitrogen.[10]

¹³C NMR

Five distinct signals for the pyridine ring

carbons. The carbon attached to fluorine (C2)

will show a large one-bond C-F coupling

constant. Other carbons will show smaller, multi-

bond C-F and C-H couplings.

¹⁹F NMR

A single resonance, likely appearing as a

doublet of doublets due to coupling with the C4

and C6 protons.

Mass Spec

A molecular ion peak corresponding to the exact

mass (164.9548) and a characteristic isotopic

pattern due to the presence of two chlorine

atoms.[17]

Applications in Agrochemicals
The halogenated pyridine scaffold is a cornerstone in the agrochemical industry, found in

numerous fungicides, herbicides, and insecticides.[1][18] The specific substitution pattern can

fine-tune the biological activity and physical properties of the molecule. While direct synthesis

of major commercial agrochemicals from 3,5-dichloro-2-fluoropyridine is not widely

documented, its structural motifs are highly relevant. For instance, the fungicide Fluazinam and

the herbicide Picloram are built upon chlorinated pyridine cores, highlighting the importance of

intermediates like this.[1] The synthetic strategies used for these compounds, often involving

nucleophilic substitution and cross-coupling reactions, are directly applicable to 3,5-dichloro-2-
fluoropyridine.
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Further
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Click to download full resolution via product page

General workflow for agrochemical synthesis.

Conclusion
3,5-Dichloro-2-fluoropyridine is a valuable and highly reactive building block for chemical

synthesis. Its key strategic advantage lies in the exceptional reactivity of the C2-fluorine atom

towards nucleophilic aromatic substitution, which allows for predictable and selective

functionalization. This feature, combined with the presence of two additional chlorine atoms for

potential further modification, makes it an ideal starting material for creating diverse libraries of

compounds in drug discovery and for constructing complex agrochemical agents. The protocols

and data presented in this guide serve as a foundational resource for scientists looking to

leverage the unique chemical properties of this powerful intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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